5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-3-one is a heterocyclic compound that features a benzimidazole ring fused to a pyrrole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-3-one typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.
Coupling of Benzimidazole and Pyrrole Rings: The benzimidazole and pyrrole rings are coupled through a series of reactions involving appropriate intermediates and reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to receptor sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole, 2-methyl-: Similar in structure but lacks the pyrrole ring and methoxyphenyl group.
4,4’-Bis(1H-benzimidazol-2-yl)-2,2’-bipyridine: Contains two benzimidazole rings but differs in the overall structure and functional groups.
Uniqueness
5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-3-one is unique due to the presence of both benzimidazole and pyrrole rings, as well as the methoxyphenyl group. This unique structure contributes to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-13-8-6-12(7-9-13)10-23-11-16(24)17(18(23)20)19-21-14-4-2-3-5-15(14)22-19/h2-9H,10-11,20H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPUOXDZZXQXBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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